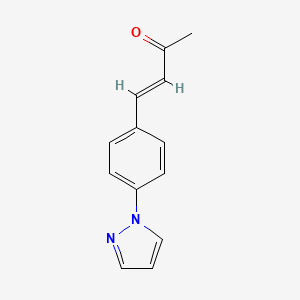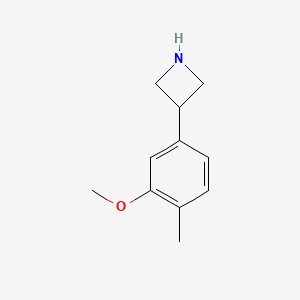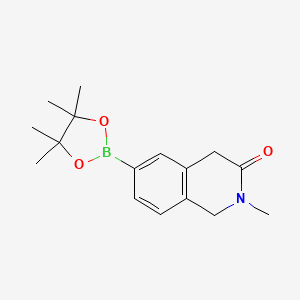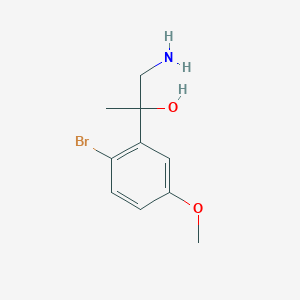
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methoxy-substituted phenyl compound, followed by the introduction of an amino group and a propanol moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromine and methoxy groups can participate in hydrophobic interactions and electron-donating effects, respectively. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol include:
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol: This compound has a fluorine atom instead of bromine, which can affect its reactivity and biological activity.
2-(4-Bromo-2-methoxyphenyl)propan-2-ol:
1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-ol: Contains additional fluorine atoms, which can further influence its chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
71095-17-5 |
|---|---|
Molekularformel |
C10H14BrNO2 |
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
1-amino-2-(2-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-10(13,6-12)8-5-7(14-2)3-4-9(8)11/h3-5,13H,6,12H2,1-2H3 |
InChI-Schlüssel |
NTHZLTNVGKEHCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)(C1=C(C=CC(=C1)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


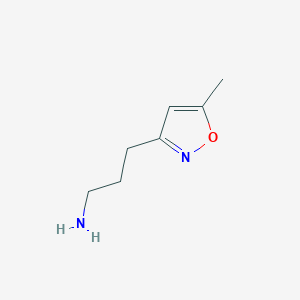

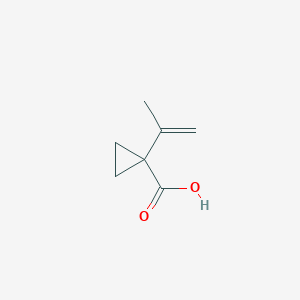


![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
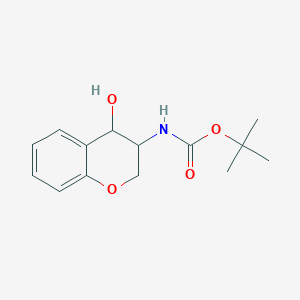
![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)

